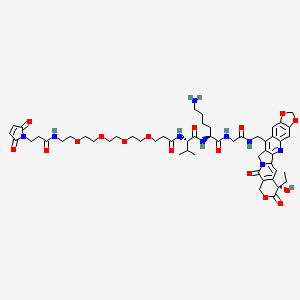![molecular formula C8H10O3 B8193200 (3R,3aR,5R,6aR,7R)-7-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B8193200.png)
(3R,3aR,5R,6aR,7R)-7-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,3aR,5R,6aR,7R)-7-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its multiple chiral centers, which contribute to its stereochemical complexity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aR,5R,6aR,7R)-7-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the use of enzyme-catalyzed resolution, which provides high enantiomeric purity under mild reaction conditions . Another method involves asymmetric metal catalysis, which can efficiently produce the desired stereoisomer .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which allows for the efficient and scalable production of high-purity material. This method leverages the advantages of enzyme-catalyzed resolution and asymmetric catalysis to achieve high yields and enantiomeric excess .
Analyse Des Réactions Chimiques
Types of Reactions
(3R,3aR,5R,6aR,7R)-7-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Applications De Recherche Scientifique
(3R,3aR,5R,6aR,7R)-7-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals.
Biology: Its unique structure makes it a valuable tool for studying enzyme-substrate interactions and stereochemistry.
Medicine: It is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: Its applications in industrial chemistry include the synthesis of high-value chemicals and materials.
Mécanisme D'action
The mechanism by which (3R,3aR,5R,6aR,7R)-7-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved often relate to the modulation of biochemical processes, such as signal transduction or metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: Known for its role as a key intermediate in the synthesis of HIV protease inhibitors.
(3R,3aR,5R,6R,6aR)-3,5,6-Trihydroxytetrahydrofuro[3,2-b]furan-2(3H)-one: Another compound with a similar bicyclic structure and multiple chiral centers.
Uniqueness
What sets (3R,3aR,5R,6aR,7R)-7-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one apart is its specific configuration and the presence of a hydroxy group at the 7-position, which can significantly influence its reactivity and biological activity .
Propriétés
IUPAC Name |
(1R,3R,6R,7R,9R)-9-hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-7-3-1-4-5(2-3)11-8(10)6(4)7/h3-7,9H,1-2H2/t3-,4+,5-,6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXHDLWIDMRVPI-IECVIRLLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C(C2O)C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@H]3[C@H]1[C@H]([C@@H]2O)C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-[1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B8193118.png)
![[(1S)-2,2-Difluorocyclopropyl][3-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]-3,8-diazabicyclo[3.2.1]oct-8-yl]methanone tosylate](/img/structure/B8193128.png)
![(1R,3R)-1-[2,6-Difluoro-4-[[1-(3-fluoropropyl)-3-azetidinyl]amino]phenyl]-beta,beta-difluoro-1,3,4,9-tetrahydro-3-methyl-2H-pyrido[3,4-b]indole-2-propanol](/img/structure/B8193136.png)
![(4R)-N-(5-amino-1-oxopentyl)-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-L-prolinamide](/img/structure/B8193144.png)


![sodium;2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethanesulfonate](/img/structure/B8193172.png)
![4'-(N-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B8193174.png)
![(2E)-2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-2-[(4S)-4-tert-butyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B8193180.png)

![2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B8193192.png)
![tert-butyl (1R,5S)-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B8193212.png)


